molecular formula C14H20O6 B118232 Phenylethyl beta-D-glucopyranoside CAS No. 18997-54-1

Phenylethyl beta-D-glucopyranoside

Cat. No. B118232
CAS RN: 18997-54-1
M. Wt: 284.3 g/mol
InChI Key: MLRIJUWUQTVDQE-RKQHYHRCSA-N
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Description

Phenylethyl beta-D-glucopyranoside is a glycoside and a natural product derived from plant sources .


Synthesis Analysis

The synthesis of phenylpropanoid glycoside osmanthuside-B6 involves regioselective coumaroylation and rhamnosylation of unprotected phenylethyl-β-D-glucopyranoside . Another synthesis method involves regioselective acylation of glycoconjugates with malonic acid using phenyl β-D-glucopyranoside as a model glycoside .


Molecular Structure Analysis

Phenylethyl beta-D-glucopyranoside has been studied using laser spectroscopy in molecular jets and quantum mechanical calculations to characterize its aggregation preferences . The molecule maintains the same intramolecular interactions of the monomers but with additional intermolecular interactions between the hydroxyl groups .


Chemical Reactions Analysis

Phenylethyl beta-D-glucopyranoside forms several CH•••π and OH•••π interactions that add stability to the aggregates . The smallest change in a substituent, from axial to equatorial position, plays a decisive role in the formation of the dimers .


Physical And Chemical Properties Analysis

Phenylethyl beta-D-glucopyranoside is a solid substance . It has an empirical formula of C14H20O6, a CAS number of 18997-54-1, and a molecular weight of 284.31 .

Scientific Research Applications

Phytochemistry and Pharmacological Activity

Phenylethyl beta-D-glucopyranoside, as part of the phenylethanoid glycosides (PhGs) family, is recognized for its presence in traditional Chinese medicines and various medicinal plants. These compounds have drawn attention due to their multifaceted pharmacological activities. PhGs, including phenylethyl beta-D-glucopyranoside, exhibit a wide range of bioactivities such as neuroprotective, anti-inflammatory, antioxidant, antibacterial, antivirus, cytotoxic, immunomodulatory, and enzyme inhibitory effects. These properties underscore the compound's significant potential in medicinal chemistry research, paving the way for new therapeutic discoveries (Xue & Yang, 2016).

Enzymatic Synthesis and Applications

The enzymatic synthesis of phenylethyl beta-D-glucopyranoside holds great promise in various fields, including the food and pharmaceutical industries. The use of enzymes such as cellobiose phosphorylase has been instrumental in the synthesis of beta-glucosides. This method offers a green and efficient route for the synthesis of various beta-glucosides, including phenylethyl beta-D-glucopyranoside. The identification of optimal solvents and the creation of cross-linked enzyme aggregates to enhance stability and efficiency exemplify the advancements in this domain, providing a foundation for large-scale production and diverse applications (Winter et al., 2015).

Role in Scent Formation and Cosmetic Applications

Phenylethyl beta-D-glucopyranoside's potential role in scent formation in plants like Rosa damascena highlights its importance in the fragrance industry. The identification of this compound in various stages of flower development underscores its significance in the biosynthesis and emission of floral scents. Moreover, its inclusion in cosmetic formulations, combined with other compounds for skin-lightening properties, showcases its versatility and applicability in the cosmetic sector. The ability to modulate the properties of cosmetic formulations by combining phenylethyl beta-D-glucopyranoside with other agents opens new avenues for product development and innovation (Watanabe et al., 2001); (Sorg et al., 2013).

Bioconversion and Industrial Applications

The role of phenylethyl beta-D-glucopyranoside in bioconversion processes, particularly in the context of solid-state fermentation for enzyme production, exemplifies its potential in industrial applications. The high yield of enzymes like beta-glucosidase, coupled with the compound's stability and catalytic efficiency, positions phenylethyl beta-D-glucopyranoside as a valuable asset in the bioconversion of cellulosic materials to biofuels and other value-added products. The synergistic effects observed when combining these enzymes with other cellulases further enhance the efficiency of bioconversion processes, indicating the compound's relevance in the biotechnology sector (Ng et al., 2010).

Safety And Hazards

Users are advised to wear personal protective equipment/face protection and ensure adequate ventilation when handling Phenylethyl beta-D-glucopyranoside . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation .

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-phenylethoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O6/c15-8-10-11(16)12(17)13(18)14(20-10)19-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRIJUWUQTVDQE-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801303726
Record name Phenylethyl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylethyl beta-D-glucopyranoside

CAS RN

18997-54-1
Record name Phenylethyl β-D-glucopyranoside
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URL https://commonchemistry.cas.org/detail?cas_rn=18997-54-1
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Record name Phenylethyl β-D-glucopyranoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18997-54-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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